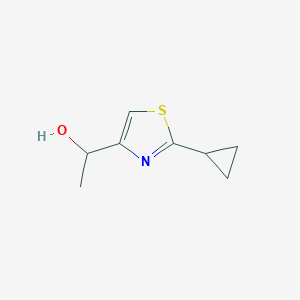

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol

Description

Properties

IUPAC Name |

1-(2-cyclopropyl-1,3-thiazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-5(10)7-4-11-8(9-7)6-2-3-6/h4-6,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLPYAMSZVGBFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC(=N1)C2CC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of 4-Acetyl-1,3-Thiazole Precursors

A widely reported method involves the introduction of the cyclopropyl group to a pre-formed thiazole ring. Starting with 4-acetyl-1,3-thiazole, cyclopropanation is achieved via the Simmons-Smith reaction using diiodomethane and a zinc-copper couple. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions:

$$

\text{4-Acetyl-1,3-thiazole} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn-Cu, Et}_2\text{O}} \text{1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-one}

$$

The resulting ketone is subsequently reduced to the alcohol using sodium borohydride (NaBH$$_4$$) in methanol:

$$

\text{1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-one} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{this compound}

$$

Key Data:

Thiazole Ring Construction via Hantzsch Synthesis

An alternative route constructs the thiazole ring de novo using cyclopropyl-substituted precursors. The Hantzsch thiazole synthesis employs cyclopropanecarbothioamide, chloroacetone, and ammonium acetate in ethanol under reflux:

$$

\text{Cyclopropanecarbothioamide} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{NH}_4\text{OAc, EtOH, Δ}} \text{1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-one}

$$

Reduction to the alcohol follows as described in Section 2.1. This method avoids handling reactive cyclopropanation reagents but requires stringent purification to remove unreacted thiourea derivatives.

Optimization Notes:

Functional Group Interconversion from Halogenated Analogues

Patent literature describes halogenated intermediates as versatile precursors. For example, 4-(2-bromoethyl)-2-cyclopropyl-1,3-thiazole undergoes nucleophilic substitution with aqueous sodium hydroxide to yield the target alcohol:

$$

\text{4-(2-Bromoethyl)-2-cyclopropyl-1,3-thiazole} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{this compound}

$$

Advantages:

Analytical Characterization and Validation

Spectroscopic Data

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 6.8 minutes.

Challenges and Mitigation Strategies

- Cyclopropane Ring Stability : The strained cyclopropane ring is prone to opening under acidic or high-temperature conditions. Using aprotic solvents (e.g., DMF, THF) and low temperatures (<10°C) during synthesis preserves integrity.

- Byproduct Formation : Thiazole dimerization is minimized by maintaining dilute reaction conditions (0.1–0.5 M).

Industrial-Scale Considerations

Large-scale production favors the Hantzsch method due to lower reagent costs and compatibility with continuous manufacturing. However, the Simmons-Smith route offers higher regioselectivity for research-scale batches.

Chemical Reactions Analysis

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ethan-1-ol group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microorganisms . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Cyclopropylamino-4-methyl-thiazol-5-yl)ethanone (CAS 866769-76-8)

- Structure: Differs by replacing the hydroxyl group with a ketone (-CO) and introducing a cyclopropylamino (-NH-C₃H₅) substituent at the thiazole 2-position. A methyl group is also present at the 4-position .

- Molecular Formula : C₉H₁₁N₃OS (MW 225.27 g/mol).

- The cyclopropylamino group may enhance hydrogen-bonding capacity, influencing target binding in biological systems .

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1)

- Structure: Features an amino (-NH₂) group at the thiazole 2-position and a methyl group at the 4-position, with a ketone at the ethyl side chain .

- Molecular Formula : C₆H₈N₂OS (MW 156.21 g/mol).

- Key Differences: Smaller molecular weight and lack of a cyclopropyl group reduce steric hindrance, possibly increasing metabolic lability. The amino group introduces basicity, affecting pH-dependent solubility .

1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one

Difenoconazole-alcohol (1-(2-Chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol)

- Structure : A bulkier analog with dual chlorophenyl and triazole groups (MW 350.20 g/mol) .

- Key Differences: The aromatic chlorophenyl moiety and triazole ring expand hydrophobic interactions, making it effective as a fungicide. The ethanol group is retained, but the structural complexity increases metabolic stability and target specificity .

Physicochemical Properties

Biological Activity

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol is a thiazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which incorporates a cyclopropyl group and a thiazole ring, making it a subject of various pharmacological studies. The following sections delve into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₁NOS |

| Molecular Weight | 169.25 g/mol |

| IUPAC Name | 1-(2-cyclopropyl-1,3-thiazol-4-yl)ethanol |

| Appearance | Oil |

| PubChem CID | 64543111 |

Recent studies have highlighted the role of thiazole derivatives in inducing cellular processes such as ferroptosis , a form of regulated cell death characterized by iron-dependent lipid peroxidation. Specifically, compounds with electrophilic properties at the thiazole position have shown selective cytotoxicity by targeting key proteins involved in cellular redox balance, such as GPX4 (glutathione peroxidase 4) .

Ferroptosis Induction

The mechanism involves the covalent modification of thiol groups in proteins by the electrophilic warheads present in thiazole compounds. This interaction disrupts cellular homeostasis and promotes oxidative stress, leading to cell death. For instance, studies have demonstrated that thiazoles can act as Michael acceptors, facilitating thiol addition and subsequent cytotoxic effects .

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The presence of specific substituents on the thiazole ring significantly influences their potency against various cancer cell lines. For example:

- Compound Activity : Certain thiazole analogs have shown IC₅₀ values in the low micromolar range against human cancer cell lines, indicating strong potential as anticancer agents .

Antifungal Activity

Research has indicated that compounds related to this compound possess antifungal properties. A study reported that several thiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 7.81 µg/mL against various fungal strains .

Case Studies and Research Findings

- Study on Ferroptosis Induction : A recent publication explored the efficacy of thiazole derivatives in inducing ferroptosis through GPX4 inhibition. The study utilized both in vitro assays and computational modeling to elucidate the interaction between these compounds and cellular targets .

- Antitumor Efficacy Analysis : Another study conducted structure-activity relationship (SAR) analyses on thiazole-containing compounds, revealing that modifications at specific positions on the thiazole ring enhanced cytotoxic activity against cancer cells .

- Antifungal Screening : A comprehensive evaluation of novel dicyclopropyl-thiazole compounds demonstrated significant antifungal activity with MIC values comparable to established antifungal agents .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropane ring formation and hydroxylation of the thiazole core. A method analogous to iron-catalyzed hydration of alkynes (e.g., Markovnikov addition) can introduce the hydroxyl group, as demonstrated in related thiazole derivatives . Key steps include:

- Catalyst selection : Iron phthalocyanine (FePC) at 0.25 mol% under aerobic conditions to prevent oxidation to Fe(III) species .

- Solvent and temperature : Ethanol at room temperature for 6–24 hours, followed by purification via flash chromatography (CH₂Cl₂/H₂O extraction) .

- Regioselectivity control : Adjusting steric and electronic effects of substituents on the thiazole ring to direct hydroxylation.

Q. Q2. Which spectroscopic and analytical techniques are critical for structural confirmation?

- ¹H NMR : Look for characteristic δ ~4.75 ppm (q, J = 6.45 Hz) for the ethanol moiety and δ ~1.44 ppm (d, J = 6.3 Hz) for methyl groups adjacent to hydroxyl .

- GC-MS : Verify molecular ion peaks (e.g., m/z 233.33 for related thiazole derivatives) .

- X-ray crystallography : Resolve cyclopropane-thiazole spatial orientation, as seen in structurally similar compounds .

Biological Activity Screening

Q. Q3. How can researchers design experiments to evaluate the antimicrobial potential of this compound?

- In vitro assays : Use broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to structurally similar thiazoles with reported antimicrobial activity .

- Enzyme inhibition studies : Target bacterial enzymes like dihydrofolate reductase (DHFR) using fluorometric assays to assess binding affinity .

Q. Q4. What strategies mitigate contradictory results in bioactivity studies?

- Sample stability : Ensure compound integrity by storing at –20°C and avoiding prolonged exposure to light or oxygen, which may degrade the cyclopropane ring .

- Assay variability : Include positive controls (e.g., ciprofloxacin) and replicate experiments across multiple cell lines or microbial strains .

Advanced Mechanistic and Structural Studies

Q. Q5. What is the mechanistic basis for hydroxyl group introduction in this compound?

The hydroxylation likely proceeds via iron-catalyzed hydration of an alkyne precursor. Fe(II) phthalocyanine facilitates anti-Markovnikov addition, with regioselectivity influenced by the electron-withdrawing thiazole ring and steric hindrance from the cyclopropyl group . Computational modeling (DFT) can validate transition-state geometries.

Q. Q6. How can structural modifications enhance solubility or bioactivity?

- Cyclopropane substitution : Introduce electron-donating groups (e.g., methyl) to stabilize the ring and improve metabolic stability .

- Hydroxyl derivatization : Esterify the –OH group (e.g., acetate prodrugs) to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Data Interpretation and Optimization

Q. Q7. How should researchers address discrepancies in spectroscopic data during characterization?

- Dynamic effects in NMR : Use variable-temperature NMR to resolve overlapping peaks caused by restricted rotation of the cyclopropane-thiazole junction .

- Impurity profiling : Employ HPLC-MS to detect byproducts (e.g., oxidized cyclopropane derivatives) and optimize column conditions (C18, acetonitrile/water gradient) .

Q. Q8. What computational tools aid in predicting the compound’s reactivity or binding modes?

- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina and PDB structures (e.g., 3LC4) .

- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. phenyl) with antimicrobial IC₅₀ values to guide synthesis .

Stability and Degradation Analysis

Q. Q9. What protocols ensure the compound’s stability during long-term storage?

- Degradation pathways : Monitor for cyclopropane ring opening (via GC-MS) or hydroxyl oxidation (via TLC) under accelerated aging conditions (40°C/75% RH) .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to ethanol-based stock solutions .

Interdisciplinary Applications

Q. Q10. How can this compound be applied in materials science or catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.